6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin

Übersicht

Beschreibung

6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin is a synthetic compound with the following properties:

- Chemical Formula : C26H38F2O3

- Molecular Weight : 436.57 g/mol

- CAS Number : 215868-47-6

Molecular Structure Analysis

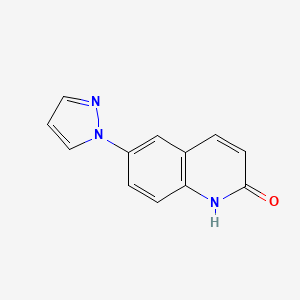

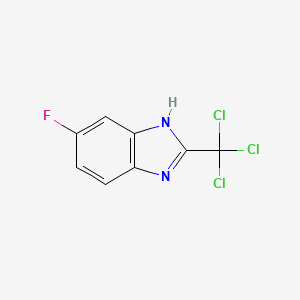

The molecular structure of 6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin consists of a coumarin core modified with fluorine atoms and a heptadecyl (17-carbon) alkyl chain. The fluorine substitution at positions 6 and 8 enhances its stability and alters its electronic properties.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not widely documented, it likely participates in reactions typical of coumarins. These may include cyclization, oxidation, and substitution reactions. Further experimental studies are needed to explore its reactivity.

Physical And Chemical Properties Analysis

- Solubility : It is likely soluble in organic solvents due to its hydrophobic alkyl chain.

- Melting Point : Experimental data on its melting point would be beneficial.

- UV-Vis Absorption : Coumarins typically absorb UV light, making them useful as fluorescent probes.

Wissenschaftliche Forschungsanwendungen

Fluorescence Applications

6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin derivatives have been utilized extensively in fluorescence applications. A study by Kerkovius and Ménard (2016) detailed a practical synthesis method for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, a widely used coumarin fluorescence imaging dye. This synthesis provides an efficient and cost-effective route for research labs to access fluorinated dyes for bioconjugation and other fluorescence applications (Kerkovius & Ménard, 2016).

Membrane and Lipid Bilayer Studies

Pal et al. (1985) employed 4-heptadecyl-7-hydroxycoumarin as a probe in the study of phospholipid bilayers and biological membranes. This fluorophore allowed for the investigation of properties at the lipid-water interface, providing insights into the behavior of lipids in different phases and under various conditions (Pal et al., 1985).

Novel Fluorinated Coumarins for Biological Systems

Sun, Gee, and Haugland (1998) synthesized two new fluorinated fluorescent dyes, including a derivative of 7-hydroxycoumarin. These dyes, known for their high quantum yields and photostability, are superior for use as reporter molecules in biological systems (Sun, Gee, & Haugland, 1998).

Analyzing Coumarin Structures

The structure of various hydroxycoumarins, including their fluorinated derivatives, has been studied through techniques like X-ray structural analysis and NMR spectroscopy. These studies help understand how different substituents affect the coumarin ring structure, which is crucial for their application in scientific research (Shcherbakov et al., 2013).

Synthesis for Heterocycle Molecular Diversity

4-Hydroxycoumarin, closely related to 6,8-difluoro-4-heptadecyl-7-hydroxycoumarin, serves as a scaffold for synthesizing various heterocycles. This has been reviewed by Abdou, El-Saeed, and Bondock (2015), highlighting its applicability in creating diverse molecular structures for different scientific purposes (Abdou, El-Saeed, & Bondock, 2015).

Safety And Hazards

As with any chemical compound, safety precautions are essential:

- Handling : Follow standard laboratory safety protocols.

- Toxicity : Assess its toxicity profile through animal studies.

- Environmental Impact : Evaluate its environmental persistence and potential harm.

Zukünftige Richtungen

- Biological Studies : Investigate its biological activities, such as enzyme inhibition or receptor binding.

- Medicinal Applications : Explore its potential as a drug candidate.

- Structure-Activity Relationship : Derive structure-activity insights by synthesizing related analogs.

Eigenschaften

IUPAC Name |

6,8-difluoro-4-heptadecyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38F2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-23(29)31-26-21(20)19-22(27)25(30)24(26)28/h18-19,30H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAXHBPKJZIWIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420720 | |

| Record name | 6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin | |

CAS RN |

215868-47-6 | |

| Record name | 6,8-Difluoro-4-heptadecyl-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine](/img/structure/B1624369.png)

![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B1624374.png)